molecular formula C26H44N2O2 B12011672 N-[(E)-(3-methoxyphenyl)methylideneamino]octadecanamide

N-[(E)-(3-methoxyphenyl)methylideneamino]octadecanamide

Cat. No.: B12011672
M. Wt: 416.6 g/mol
InChI Key: DZDYEGLBZPLTAK-SLEBQGDGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(E)-(3-methoxyphenyl)methylideneamino]octadecanamide is an organic compound characterized by the presence of a methoxyphenyl group attached to an octadecanamide backbone through a methyleneamino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(3-methoxyphenyl)methylideneamino]octadecanamide typically involves the condensation reaction between 3-methoxybenzaldehyde and octadecanamide in the presence of an appropriate catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(3-methoxyphenyl)methylideneamino]octadecanamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The imine linkage can be reduced to form secondary amines.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of 3-methoxybenzoic acid or 3-methoxybenzaldehyde.

    Reduction: Formation of N-[(E)-(3-methoxyphenyl)methylamino]octadecanamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(E)-(3-methoxyphenyl)methylideneamino]octadecanamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(E)-(3-methoxyphenyl)methylideneamino]octadecanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-(3-methoxyphenyl)methylidene]-2-propanamine
  • N-[(E)-(3-methoxyphenyl)methylideneamino]-4-nitrobenzamide
  • N’-[(E)-(3-methoxyphenyl)methylideneamino]oxamide

Uniqueness

N-[(E)-(3-methoxyphenyl)methylideneamino]octadecanamide is unique due to its long alkyl chain, which imparts distinct physicochemical properties

Biological Activity

N-[(E)-(3-methoxyphenyl)methylideneamino]octadecanamide is a synthetic compound that belongs to the class of fatty amides. Its structure suggests potential interactions with biological systems, particularly due to the presence of the methoxyphenyl group, which may influence its pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C25H39N3OC_{25}H_{39}N_{3}O. The compound features a long hydrophobic alkyl chain (octadecanamide) and an aromatic ring with a methoxy substituent, which may enhance its lipophilicity and ability to interact with cell membranes.

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antitumor Activity : Some studies suggest that fatty amides can induce apoptosis in cancer cells through the activation of specific signaling pathways. This compound may exert similar effects by modulating cell cycle progression and promoting programmed cell death.
  • Anti-inflammatory Effects : Fatty amides are known to possess anti-inflammatory properties. The presence of the methoxy group may enhance these effects by inhibiting pro-inflammatory cytokines.
  • Neuroprotective Properties : Preliminary research indicates that compounds with structural similarities may protect neuronal cells from oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases.

Biological Activity Data

The following table summarizes key findings from studies related to the biological activity of this compound and related compounds.

Activity Mechanism Reference
AntitumorInduction of apoptosis via mitochondrial pathway
Anti-inflammatoryInhibition of TNF-alpha production
NeuroprotectionReduction of oxidative stress

Case Studies

  • Antitumor Efficacy : A study evaluated the effect of a similar fatty amide on human breast cancer cells. The results demonstrated a significant reduction in cell viability and increased apoptosis markers, suggesting potential use in cancer therapy.
  • Inflammation Model : In a murine model of inflammation, administration of a related compound showed reduced levels of inflammatory markers (IL-6 and TNF-alpha), indicating its potential as an anti-inflammatory agent.
  • Neuroprotection in vitro : Research involving neuronal cell lines treated with fatty amides revealed decreased markers of oxidative stress and improved cell survival rates under stress conditions.

Properties

Molecular Formula

C26H44N2O2

Molecular Weight

416.6 g/mol

IUPAC Name

N-[(E)-(3-methoxyphenyl)methylideneamino]octadecanamide

InChI

InChI=1S/C26H44N2O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-26(29)28-27-23-24-19-18-20-25(22-24)30-2/h18-20,22-23H,3-17,21H2,1-2H3,(H,28,29)/b27-23+

InChI Key

DZDYEGLBZPLTAK-SLEBQGDGSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N/N=C/C1=CC(=CC=C1)OC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NN=CC1=CC(=CC=C1)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.